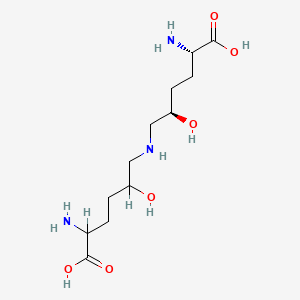
脱氢赖氨酰赖氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydrodihydroxylysinonorleucine (Dhlnl) is a naturally occurring covalent crosslink found in collagen, a structural protein that is abundant in vertebrates. This compound plays a crucial role in the stability and mechanical properties of collagen, contributing to the overall strength and resilience of connective tissues.
科学研究应用
Dehydrodihydroxylysinonorleucine has several scientific research applications, including:
Chemistry: Used as a model compound to study the formation and stability of collagen crosslinks.
Biology: Investigated for its role in the mechanical properties and stability of connective tissues.
Industry: Utilized in the production of collagen-based biomaterials for medical and cosmetic applications.
作用机制
Target of Action
Dhlnl, also known as dehydrodihydroxylysinonorleucine, is a collagen crosslink . Collagen, the most abundant protein in the body, provides structural support for tissues and regulatory signals for resident cells . Dhlnl primarily targets collagen molecules, specifically interacting with lysyl oxidases, a family of enzymes that play a critical role in collagen deposition and stability .
Mode of Action
Dhlnl is formed through the enzymatic crosslinking of collagen . This process involves the oxidation of side chain lysine residues in collagen and elastin, leading to the formation of aldehydes which spontaneously react to form covalent crosslinks . Dhlnl initially forms via immature divalent crosslinking, and a portion of them convert into mature trivalent forms . This interaction with its targets results in changes to the structure and function of the collagen matrix .
Biochemical Pathways
The formation of Dhlnl affects the collagen crosslinking pathway . This pathway plays a crucial role in tissue differentiation and the mechanical properties of collagenous tissue . Dysregulation of this pathway, such as impaired enzymatic crosslinking and/or an increase of advanced glycation end products (AGEs), has been proposed as a major cause of bone fragility associated with aging and numerous disease states .
Result of Action
The formation of Dhlnl crosslinks alters the structure and biomechanical properties of collagenous tissue . This can affect the tissue’s tensile strength, flexibility, and resilience . In addition, changes in collagen crosslinking can impact cellular functions via activation of the receptors for AGEs .
Action Environment
The action of Dhlnl can be influenced by various environmental factors. For instance, oxidative stress and glycation can affect collagen crosslink formation . Furthermore, conditions such as osteoporosis, diabetes mellitus, and chronic kidney disease can impact the formation and function of Dhlnl . Understanding these influences is crucial for developing therapeutic strategies targeting collagen crosslinking.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dehydrodihydroxylysinonorleucine involves the oxidation of specific lysine residues in collagen. This process is catalyzed by the enzyme lysyl oxidase, which converts lysine residues into aldehydes. These aldehydes then spontaneously react with other amino acid precursors to form covalent crosslinks, including dehydrodihydroxylysinonorleucine .
Industrial Production Methods
Industrial production of dehydrodihydroxylysinonorleucine is typically achieved through the extraction and purification of collagen from animal tissues. The collagen is then subjected to enzymatic treatment to induce the formation of crosslinks, including dehydrodihydroxylysinonorleucine .
化学反应分析
Types of Reactions
Dehydrodihydroxylysinonorleucine undergoes several types of chemical reactions, including:
Reduction: Dehydrodihydroxylysinonorleucine can be reduced to hydroxylysinonorleucine under specific conditions.
Common Reagents and Conditions
Oxidation: Lysyl oxidase and molecular oxygen are commonly used reagents for the oxidation of lysine residues.
Major Products Formed
Hydroxylysinonorleucine: Formed through the reduction of dehydrodihydroxylysinonorleucine.
Stable Crosslinks: Formed through condensation reactions involving dehydrodihydroxylysinonorleucine.
相似化合物的比较
Similar Compounds
Hydroxylysinonorleucine (HLNL): A reduced form of dehydrodihydroxylysinonorleucine.
Pyridinoline (PYD): A mature crosslink formed through further reactions of dehydrodihydroxylysinonorleucine.
Deoxypyridinoline (DPD): Another mature crosslink similar to pyridinoline.
Uniqueness
Dehydrodihydroxylysinonorleucine is unique due to its role as an intermediate in the formation of mature collagen crosslinks. Its presence is crucial for the initial stabilization of collagen molecules, which later undergo further reactions to form more stable crosslinks like pyridinoline and deoxypyridinoline .
属性
CAS 编号 |
32619-23-1 |
|---|---|
分子式 |
C12H25N3O6 |
分子量 |
307.34 g/mol |
IUPAC 名称 |
(2S,5S)-2-amino-6-[[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8-,9-,10-/m0/s1 |
InChI 键 |
COYAOJMPFAKKAM-XKNYDFJKSA-N |
SMILES |
C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O |
手性 SMILES |
C(C[C@@H](C(=O)O)N)[C@@H](CNC[C@H](CC[C@@H](C(=O)O)N)O)O |
规范 SMILES |
C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O |
同义词 |
N6-[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-hydroxy-L-lysine; (5S,5’S)-Hydroxylysinohydroxynorleucine; _x000B_ |
产品来源 |
United States |
Q1: What is the role of DHLNL in collagen?
A: DHLNL is a lysyl oxidase-dependent crosslink vital for the structural integrity and mechanical properties of collagen. [, ] It forms within and between collagen fibrils, contributing to the tensile strength and stability of tissues. [, ]
Q2: How is DHLNL formed?
A: DHLNL is formed through a series of enzymatic reactions. First, lysyl hydroxylase hydroxylates specific lysine residues in collagen. [] Then, lysyl oxidase acts on these hydroxylated lysines and unmodified lysines, leading to the formation of DHLNL and its precursor, dehydrodihydroxylysinonorleucine (deH-DHLNL). [, , ]
Q3: How does DHLNL relate to other collagen crosslinks?
A: DHLNL is considered an immature crosslink, often found in higher concentrations in younger or newly formed tissues. [, , ] As tissues mature, DHLNL can undergo further enzymatic modifications to form more stable, trivalent crosslinks like hydroxylysyl pyridinoline (HP). [, , ] The ratio of DHLNL to HP can reflect the maturity and turnover rate of collagen in a tissue. [, , ]
Q4: How does DHLNL content affect the mechanical properties of tissues?
A: Studies have shown a correlation between DHLNL content and tissue mechanical properties. For instance, reduced DHLNL levels due to lysyl oxidase inhibition were linked to decreased bone fracture toughness and strength in a mouse model. [] In articular cartilage, a higher ratio of HP/LP (another mature crosslink) was associated with increased strength and stiffness, implying a role for mature crosslinks in mechanical properties. []
Q5: How do aging and disease impact DHLNL levels in tissues?
A: DHLNL levels can be affected by various factors, including aging and disease. While the overall enzymatic cross-link profile tends to stabilize with age, non-enzymatic crosslinks can accumulate. [, ] In conditions like diabetes, increased DHLNL levels in skin collagen were correlated with disease duration and complications. [] In contrast, in keratoconus, the dominant crosslink was lysinonorleucine (LNL) with lower levels of DHLNL, suggesting a potential crosslinking defect. []
Q6: Can mechanical stress influence DHLNL levels in tissues?
A: Yes, mechanical stimulation can influence collagen crosslinking. In one study, applying mechanical stretching to mouse tail tendons resulted in altered levels of DHLNL and other crosslinks, highlighting the dynamic nature of collagen remodeling in response to mechanical cues. []
Q7: Can DHLNL serve as a biomarker for diseases?
A: Research suggests that DHLNL and its ratio to other crosslinks may serve as potential biomarkers for certain diseases. Elevated DHLNL levels were observed in the lungs of patients with acute respiratory distress syndrome (ARDS), indicating a possible marker for acute fibrotic episodes. [] The ratio of pyridinoline to DHLNL also showed differences in bone tissue strength among mice strains, highlighting its potential as a biomarker for bone quality. []
Q8: What analytical techniques are used to study DHLNL?
A: Several methods are employed to analyze DHLNL, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). [, , ] Fourier transform infrared (FTIR) spectroscopy and imaging are also used to study collagen crosslinking in tissues, providing information on the relative amounts of DHLNL and other crosslinks. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)
![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/new.no-structure.jpg)
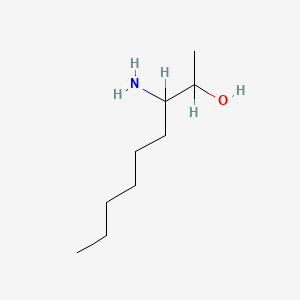

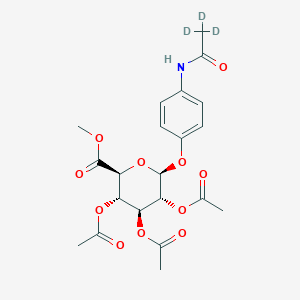

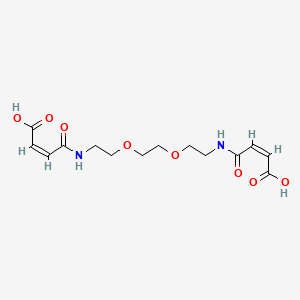
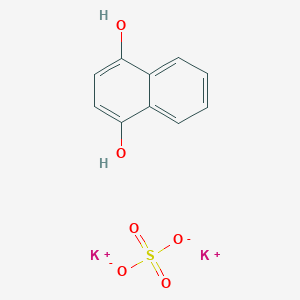
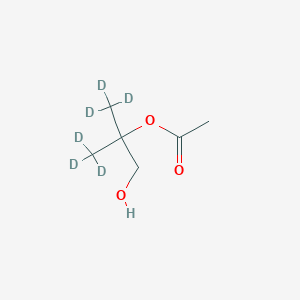

![6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B1140598.png)
